6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one
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Overview
Description
6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3-iodopyrazole with a suitable pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) and iodine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like potassium hydroxide and iodine are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-iodopyrazole: Shares the pyrazole ring but lacks the pyrimidine component.
1H-pyrimidin-2-one: Contains the pyrimidine ring but lacks the pyrazole component.
Uniqueness
6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one is unique due to the combination of both pyrazole and pyrimidine rings in its structure.
Properties
Molecular Formula |
C9H9IN4O |
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Molecular Weight |
316.10 g/mol |
IUPAC Name |
6-(1-ethyl-3-iodopyrazol-4-yl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H9IN4O/c1-2-14-5-6(8(10)13-14)7-3-4-11-9(15)12-7/h3-5H,2H2,1H3,(H,11,12,15) |
InChI Key |
KDYPFDGMHHWNEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)I)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
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